Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate is a complex organic compound notable for its potential applications in pharmaceuticals and chemical synthesis. This compound features a trifluoroethoxy group, which contributes to its unique properties and reactivity.
This compound can be sourced from various chemical suppliers specializing in fine chemicals and intermediates. Detailed information about the compound, including its synthesis and applications, can often be found in chemical databases and supplier catalogs.
Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate belongs to the class of organic compounds known as esters. It is characterized by the presence of an ester functional group and an amino group, indicating its potential for biological activity.
The synthesis of Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-2-(2,2,2-trifluoroethoxy)phenol with ethyl acrylate under suitable conditions.
The molecular structure of Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate can be represented by its chemical formula . The structure features:
CCOC(=O)C(C1=CC=C(C=C1)N)C(F)(F)F
Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate can participate in various chemical reactions due to the presence of functional groups:
The hydrolysis reaction typically requires elevated temperatures and may be catalyzed by acids or bases to enhance the rate of reaction.
The mechanism of action for Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate is primarily related to its ability to interact with biological targets due to its amino and ester functionalities.
Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate has potential applications in:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: